molecular formula C21H21ClN4O3 B1679012 Nizofenone CAS No. 54533-85-6

Nizofenone

Cat. No. B1679012
CAS RN: 54533-85-6
M. Wt: 412.9 g/mol
InChI Key: WZGBZLHGOVJDET-UHFFFAOYSA-N
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Description

Nizofenone (also known as Ekonal or Midafenone) is a neuroprotective drug that protects neurons from death following cerebral anoxia, which is an interruption of oxygen supply to the brain .


Molecular Structure Analysis

The molecular formula of Nizofenone is C21H21ClN4O3 . For a detailed molecular structure, please refer to scientific databases or resources that provide visual molecular structures.


Physical And Chemical Properties Analysis

Nizofenone has a molecular weight of 412.9 g/mol . Other physical and chemical properties such as density, melting point, and boiling point can be found in specialized chemical databases .

Scientific Research Applications

Cognitive Impairments and Stress

Nizofenone has shown potential in attenuating cognitive impairments induced by chronic restraint stress in mice. The treatment with nizofenone reversed changes in cognitive performance, oxidative parameters, acetylcholinesterase activity, and catecholamine levels in the hippocampus and prefrontal cortex. This suggests its potential in treating stress-induced cognitive decline (Liu et al., 2013).

Subarachnoid Hemorrhage

A multi-center controlled double-blind study revealed that nizofenone effectively aids functional recovery in patients with subarachnoid hemorrhage when administered in the acute stage. It was found to be notably effective in patients with delayed ischemic symptoms and moderately severe preoperative deficits (Ohta et al., 1986).

Head Trauma

Nizofenone demonstrated therapeutic effects on experimental traumatic head injury in mice, significantly improving neurological function and showing promise as a treatment for brain injury following trauma (Hayashi et al., 1994).

Cardiac Effects

The drug influences the action potential of cardiac muscle, showing a 'quinidine-like action' on cardiac membrane. It prolonged the action potential duration of guinea-pig papillary muscle and dog Purkinje fibers, suggesting implications for cardiac health (Miura et al., 1985).

Ischemic Brain Injury

Nizofenone offers neuroprotection against ischemic brain injury by addressing energy imbalance, ATP depletion, glutamate release, and other pathophysiologic events during ischemia. It also demonstrates radical-scavenging action, comparable to vitamin E, highlighting its potential in treating ischemic conditions (Yasuda & Nakajima, 1993).

Chronotropic Effect in Rabbit Sino‐Atrial Node

The drug has an inhibitory action on the automaticity of sinoatrial node preparations via effects on both inward and outward currents, indicating its potential impact on heart rate regulation (Kotake et al., 1988).

Oxygen Deficiency Protection

Nizofenone provides considerable protection against oxygen deficiency in the brain, as demonstrated in mice. It ameliorated KCN-induced anoxic disorder of cerebral energy metabolism, suggesting its application in oxygen deficiency conditions (Yasuda et al., 1988).

Stimulation of Prostacyclin Synthesis

The drug stimulates prostacyclin formation in rat arterial walls, which might have significant implications for vascular health and disease treatment (Yasuda et al., 1984).

Safety And Hazards

Safety data sheets suggest that exposure to Nizofenone should be minimized. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22/h5-13H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGBZLHGOVJDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54533-86-7 (fumarate), 54533-86-7 (unspecified maleate)
Record name Nizofenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401014745
Record name Nizofenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nizofenone

CAS RN

54533-85-6
Record name Nizofenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54533-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nizofenone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nizofenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13546
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nizofenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIZOFENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A2NOC3R88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
384
Citations
Y Matsumoto, K Aihara, T Kamata, N Goto - European journal of …, 1994 - Elsevier
… The aim of the present study was to investigate whether nizofenone would exert its … ), we confirmed the neuroprotective effect of nizofenone on the ischemia-induced neuronal damage …
Number of citations: 13 www.sciencedirect.com
I Saito, T Asano, C Ochiai, K Takakura… - Neurological …, 1983 - Taylor & Francis
… Thus Nizofenone did not prevent vasospasm. Of the 25 cases of the Nizofenone group with … The placebo group, the total Nizofenone group, and the Nizofenone group with sufficient …
Number of citations: 37 www.tandfonline.com
T Ohta, H Kikuchi, K Hashi, Y Kudo - Journal of neurosurgery, 1986 - thejns.org
… out to evaluate the effects of nizofenone in patients with subarachnoid hemorrhage who were … treated with nizofenone and 106 with placebo. Treatment with nizofenone was significantly …
Number of citations: 130 thejns.org
C Ochiai, T Asano, K Takakura, T Fukuda, H Horizoe… - Stroke, 1982 - Am Heart Assoc
The effects of delayed administration of pentobarbital and a novel imidazole derivative (Nizofenone or Y-9179) on the infarction size following the regional cerebral ischemia were …
Number of citations: 55 www.ahajournals.org
BP Against lscheHlic lnJury - researchgate.net
… Nizofenone is a potcnt neuroprotcctive drug which … cerebroprotective effect of nizofenone has been demonstrated in … subarachnoid hcmorrhage patientso Nizofenone is clinically uscd …
Number of citations: 2 www.researchgate.net
Y Liu, X Zhuang, L Gou, X Ling, X Tian, L Liu… - Pharmacology …, 2013 - Elsevier
The present study was aimed to investigate the effects of nizofenone administration on the chronic restraint stress-induced cognitive impairments in mice. Adult male mice were …
Number of citations: 35 www.sciencedirect.com
H Yasuda, H Ochi, T Tsumagari - Biochemical pharmacology, 1984 - Elsevier
… -inhibitory action of nizofenone may also partly participate in … nizofenone selectivity stimulates prostacyclin synthesis with inhibition of thromboxane formation. This action of nizofenone …
Number of citations: 11 www.sciencedirect.com
H Kotake, T Nawada, T Matsumoto… - British journal of …, 1988 - ncbi.nlm.nih.gov
… The effects of nizofenone fumarate were studied on the membrane potentials and currents … cells, nizofenone (above 1 microM) decreased the heart rate. Above 3 microM, nizofenone …
Number of citations: 1 www.ncbi.nlm.nih.gov
H Yasuda, T Tsumagari - Japanese Journal of Pharmacology, 1983 - Elsevier
… The protective action of nizofenone was also confirmed in … nizofenone is useful in treatment of ischemic brain injury. … , and nizofenone is useful in treatment of ischemic brain injury. …
Number of citations: 1 www.sciencedirect.com
H Yasuda, A Nakajima - Cerebrovascular and Brain Metabolism …, 1993 - europepmc.org
… of nizofenone has been proved by pioneering double-blind studies in acute subarachnoid hemorrhage patients. Nizofenone is … effect and the clinical efficacy of nizofenone is reviewed. …
Number of citations: 11 europepmc.org

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